molecular formula C19H17FN2O2S B11537677 3-[(2,4-Dimethyl-phenylamino)-methyl]-5-(4-fluoro-benzylidene)-thiazolidine-2,4-dione

3-[(2,4-Dimethyl-phenylamino)-methyl]-5-(4-fluoro-benzylidene)-thiazolidine-2,4-dione

Cat. No.: B11537677
M. Wt: 356.4 g/mol
InChI Key: BBQAFKLGZDBDMH-LICLKQGHSA-N
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Description

3-[(2,4-Dimethyl-phenylamino)-methyl]-5-(4-fluoro-benzylidene)-thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative with a 4-fluoro-benzylidene group at position 5 and a (2,4-dimethyl-phenylamino)-methyl substituent at position 2. The TZD core is a well-established pharmacophore associated with diverse biological activities, including anticancer, anti-inflammatory, and antidiabetic effects .

Properties

Molecular Formula

C19H17FN2O2S

Molecular Weight

356.4 g/mol

IUPAC Name

(5E)-3-[(2,4-dimethylanilino)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H17FN2O2S/c1-12-3-8-16(13(2)9-12)21-11-22-18(23)17(25-19(22)24)10-14-4-6-15(20)7-5-14/h3-10,21H,11H2,1-2H3/b17-10+

InChI Key

BBQAFKLGZDBDMH-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=O)C

Canonical SMILES

CC1=CC(=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Solvents: Ethanol, acetic acid, or toluene.

  • Catalysts: Piperidine, ammonium acetate, or l-proline.

  • Temperature: Reflux (80–120°C) for 6–12 hours.

Example Procedure:
Thiazolidine-2,4-dione (2 mmol), 4-fluorobenzaldehyde (2.2 mmol), and piperidine (0.1 mmol) in ethanol are refluxed for 8 hours. The product precipitates upon cooling and is recrystallized from ethanol.

Yield: 65–80%, depending on catalyst and solvent.

Mannich Reaction for C3 Substitution

The (2,4-dimethylphenylamino)methyl group at C3 is introduced via a Mannich reaction, which facilitates the addition of an amine and formaldehyde to the nucleophilic nitrogen of the thiazolidine-2,4-dione core.

Reaction Mechanism

  • Formation of the iminium ion from 2,4-dimethylaniline and formaldehyde.

  • Nucleophilic attack by the thiazolidine-2,4-dione’s NH group.

  • Deprotonation to yield the final product.

Optimization Tips:

  • Use excess formaldehyde (1.5 equiv) to drive the reaction.

  • Catalytic acetic acid improves iminium ion stability.

Example Procedure:
Thiazolidine-2,4-dione (1 mmol), 2,4-dimethylaniline (1.2 mmol), and formaldehyde (37% aqueous, 1.5 mmol) in acetic acid are stirred at 60°C for 6 hours. The product is isolated via column chromatography.

Yield: 70–85%.

Multi-component One-pot Synthesis

A convergent approach combines the Knoevenagel and Mannich reactions in a single pot, reducing purification steps and improving atom economy.

Reaction Design

  • Reactants: Thiazolidine-2,4-dione, 4-fluorobenzaldehyde, 2,4-dimethylaniline, formaldehyde.

  • Catalyst: Piperidine or ammonium acetate.

  • Solvent: Ethanol or dimethylformamide.

Procedure:
All reactants are combined in ethanol with piperidine (0.1 mmol) and refluxed for 12 hours. The product is filtered and washed with cold ethanol.

Yield: 60–75%.

Green Chemistry Approaches

Deep eutectic solvents (DES) offer sustainable alternatives by acting as both solvent and catalyst. A choline chloride-urea DES system has been effective for thiazolidinedione derivatives.

Example Protocol:
Thiazolidine-2,4-dione (2 mmol), 4-fluorobenzaldehyde (2.2 mmol), 2,4-dimethylaniline (2.2 mmol), and formaldehyde (3 mmol) are mixed in DES (choline chloride:urea, 1:2) at 80°C for 6 hours. The product precipitates upon cooling.

Yield: 68–72%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Stepwise (Knoevenagel + Mannich) Reflux, 12–18 hours70–85%High purity, controlled stepsMultiple purifications required
One-pot Multicomponent Reflux, 12 hours60–75%Time-efficient, fewer stepsLower yield due to side reactions
Green Chemistry (DES) 80°C, 6 hours68–72%Eco-friendly, recyclable solventModerate yield

Challenges and Optimization

  • Regioselectivity: Competing reactions at C3 and C5 necessitate careful control of stoichiometry.

  • Byproducts: Over-condensation or dimerization can occur; use of molecular sieves mitigates this.

  • Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and catalysts. The process is designed to optimize yield and purity while minimizing impurities. For instance, the synthesis may include the reaction of appropriate thiazolidinedione derivatives with substituted anilines under controlled conditions to yield the desired product .

Table 1: Synthesis Overview

StepReaction TypeReagents/ConditionsYield (%)
1CondensationThiazolidinedione + Aniline70-80
2PurificationCrystallization/Chromatography>90
3CharacterizationNMR, IR, MS-

Antimicrobial Properties

Research indicates that compounds similar to 3-[(2,4-Dimethyl-phenylamino)-methyl]-5-(4-fluoro-benzylidene)-thiazolidine-2,4-dione exhibit significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, particularly gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies reveal that it can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The proposed mechanism includes the induction of apoptosis and cell cycle arrest, possibly through the modulation of specific signaling pathways involved in cancer progression .

Neuroprotective Effects

Given its structural characteristics, this compound may also possess neuroprotective properties. Research suggests that it could help mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for further exploration in neurodegenerative disease models.

Activity TypeModel/SystemObserved Effect
AntimicrobialDisc diffusion assayEffective against Bacillus species
AnticancerCancer cell linesReduced viability in HCT116 and MCF7
NeuroprotectiveNeuronal cell culturesDecreased oxidative stress

Case Study 1: Antimicrobial Efficacy

A study conducted by Özyazıcı et al. demonstrated that derivatives of thiazolidinediones showed enhanced antimicrobial activity against gram-positive bacteria compared to their gram-negative counterparts. The study utilized disc diffusion methods to quantify the inhibition zones and confirmed the effectiveness of the compound under investigation .

Case Study 2: Anticancer Mechanisms

In a separate investigation, the anticancer potential was assessed using various cancer cell lines. The results indicated that treatment with This compound led to significant decreases in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells following treatment, suggesting a promising pathway for therapeutic development .

Mechanism of Action

The mechanism of action of “3-(((2,4-Dimethylphenyl)amino)methyl)-5-(4-fluorobenzylidene)thiazolidine-2,4-dione” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidine-2,4-dione derivatives exhibit activity modulated by substituents at positions 3 and 3. Below is a comparative analysis of key analogs:

Position 5 Substituents

  • 5-(4-Methoxybenzylidene) : Found in anti-inflammatory agents like (Z)-5-(4-methoxybenzylidene)-TZD, which inhibits TNF-α and IL-6 in arthritis models. Methoxy groups improve hydrogen bonding but may reduce metabolic stability compared to fluoro substituents .
  • 5-(4-Chlorobenzylidene) : Chlorine enhances halogen bonding in compounds like 5-(4-chlorobenzylidene)-TZD (CTD), which shows antimicrobial and hyperpolarizability properties .
  • 5-(3-Phenylpropylidene): Bulkier alkylidene groups, as in 3-(2-aminoethyl)-5-(3-phenylpropylidene)-TZD, enable dual inhibition of Raf/MEK/ERK and PI3K/Akt pathways in cancer .

Position 3 Substituents

  • (2,4-Dimethyl-phenylamino)-methyl (Target Compound): This aromatic amine may enhance π-π stacking with hydrophobic receptor pockets, improving selectivity.
  • 2-Aminoethyl: Present in ERK1/2 inhibitors like (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)-TZD, which selectively inhibit melanoma cell proliferation .
  • Diisopropylaminoethyl: In 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)-TZD, this substituent contributes to π-π interactions with aromatic systems in crystallographic studies .
  • Morpholinomethyl: Enhances solubility and hydrogen bonding in 5-(4-chlorobenzylidene)-3-(morpholinomethyl)-TZD (CMTD), increasing first hyperpolarizability for nonlinear optical applications .

Substituent Effects on Pharmacokinetics and Selectivity

  • Fluorine at Position 5 : Reduces metabolic degradation via cytochrome P450 enzymes compared to methoxy or chloro analogs, improving oral bioavailability .
  • Aromatic Amines at Position 3 : Increase selectivity for kinases (e.g., ERK1/2) or inflammatory mediators by aligning with hydrophobic pockets in target proteins .
  • Bulkier Alkylidene Groups : Enhance anticancer activity by disrupting protein-protein interactions in signaling pathways (e.g., PI3K/Akt) but may reduce solubility .

Biological Activity

2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of 2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can be represented as follows:

C19H18FN3O\text{C}_{19}\text{H}_{18}\text{F}\text{N}_3\text{O}

Biological Activity Overview

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family exhibit a variety of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine possess significant anticancer properties. For instance, these compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDK activity can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

The mechanisms through which 2-Ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine exerts its biological effects include:

  • Apoptosis Induction : Studies have shown that this compound can trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins .
  • Cell Cycle Arrest : By inhibiting CDK activity, the compound can cause cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to reduced cell proliferation .

Case Studies and Research Findings

Several research studies have focused on the biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

  • Antitumor Activity : A study evaluated the effects of various pyrazolo[1,5-a]pyrimidines on human cancer cell lines such as HeLa and HepG2. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant antiproliferative effects .
  • Inhibition of Enzymes : Research has shown that specific derivatives can inhibit key enzymes involved in cancer progression. For example, compounds targeting CDK2 showed promising results in reducing tumor growth in xenograft models .
  • Toxicity Assessment : Toxicological evaluations revealed that while some derivatives exhibit potent anticancer activity, they also maintain a favorable safety profile with limited toxicity to normal cells .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerSignificant inhibition of cancer cell lines
Enzyme InhibitionEffective CDK inhibitors
Anti-inflammatoryModulation of inflammatory pathways
ToxicityLow toxicity to normal cells

Q & A

Q. What synthetic methodologies are effective for synthesizing this compound and its analogs?

  • Methodology: The Knoevenagel condensation is a key method for forming the 5-arylidene moiety. For example, demonstrates that 5-arylidene-2,4-thiazolidinediones can be synthesized at room temperature using diisopropyl ethyl ammonium acetate (DIPEAc) as a reusable catalyst, achieving moderate-to-good yields (50–85%) . Steps include:
  • Reacting substituted benzaldehydes with 2,4-thiazolidinediones in DIPEAc.
  • Isolation via filtration without tedious workup.
  • Catalyst reuse for up to four cycles without activity loss.
    Alternative methods involve refluxing in ethanol/acetic acid with piperidine () or using chloroacetic acid and sodium acetate ().

Q. How does substituent variation at the 5th position influence pharmacological activity?

  • Methodology: Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., 4-fluoro) enhance target binding. For instance:
  • 4-Fluoro substitution (as in the target compound) improves selectivity for ERK signaling in melanoma cells ().
  • 4-Methoxy groups in analogs show hypoglycemic activity comparable to rosiglitazone in alloxan-induced diabetic models ().
    Systematic evaluation involves synthesizing analogs with varying substituents (e.g., -OCH₃, -Cl) and testing in bioassays (e.g., antidiabetic or antiproliferative screens).

Q. What analytical techniques confirm the structure of synthesized derivatives?

  • Methodology:
  • NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., benzylidene CH= resonance at δ 7.2–8.1 ppm) and carbon backbone ().
  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1730 cm⁻¹) and C=N bonds (~1600 cm⁻¹) ().
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₆FN₃O₂S at m/z 378.08).

Advanced Research Questions

Q. How can computational modeling predict target interactions for this compound?

  • Methodology:
  • AutoDock Vina (): Optimize docking parameters (e.g., grid box size 25 ų centered on the ERK docking domain). Use the AMBER force field for energy minimization.
  • Pharmacophore mapping : Identify critical features (e.g., the thiazolidinedione ring for hydrogen bonding and the 4-fluoro-benzylidene group for hydrophobic interactions) ().
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of ERK residues).

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodology:
  • Contradiction example : 4-Fluoro substitution enhances antitumor activity () but reduces hypoglycemic effects compared to 4-methoxy analogs ().
  • Resolution : Conduct side-by-side assays under standardized conditions (e.g., MTT for cytotoxicity vs. glucose uptake in 3T3-L1 adipocytes). Control variables: cell type, incubation time, and concentration ranges.

Q. What strategies improve selectivity for cancer cells with active ERK signaling?

  • Methodology:
  • Structural modifications : Introduce a 2-aminoethyl group at position 3 to enhance ERK binding ().
  • Selectivity testing : Compare IC₅₀ values in ERK-hyperactive melanoma cells (e.g., A375) vs. normal fibroblasts. Use flow cytometry to assess apoptosis/cycle arrest.

Q. How to optimize in vitro findings for in vivo translation?

  • Methodology:
  • Pharmacokinetic profiling : Assess oral bioavailability in rodents using HPLC-MS. Modify lipophilicity via substituents (e.g., methyl groups) to improve absorption.
  • Toxicity screening : Evaluate hepatic/renal toxicity in BALB/c mice at 10–100 mg/kg doses for 28 days ().

Q. Can dual inhibitory activity (e.g., COX-2/5-LOX) be engineered into derivatives?

  • Methodology:
  • Hybrid design : Attach 1,3,4-oxadiazole moieties to the thiazolidinedione core (). Synthesize via condensation of hydrazides with carbonyl intermediates.
  • Dual-assay screening : Test COX-2 inhibition (ELISA) and 5-LOX activity (spectrophotometric) at 10 μM concentrations.

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